{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid {(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16250714
InChI: InChI=1S/C15H12N2O3S2/c1-16-7-9(10-4-2-3-5-11(10)16)6-12-14(20)17(8-13(18)19)15(21)22-12/h2-7H,8H2,1H3,(H,18,19)/b12-6-
SMILES:
Molecular Formula: C15H12N2O3S2
Molecular Weight: 332.4 g/mol

{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid

CAS No.:

Cat. No.: VC16250714

Molecular Formula: C15H12N2O3S2

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid -

Specification

Molecular Formula C15H12N2O3S2
Molecular Weight 332.4 g/mol
IUPAC Name 2-[(5Z)-5-[(1-methylindol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Standard InChI InChI=1S/C15H12N2O3S2/c1-16-7-9(10-4-2-3-5-11(10)16)6-12-14(20)17(8-13(18)19)15(21)22-12/h2-7H,8H2,1H3,(H,18,19)/b12-6-
Standard InChI Key ALNMHYLYLHNCQJ-SDQBBNPISA-N
Isomeric SMILES CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O
Canonical SMILES CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=S)S3)CC(=O)O

Introduction

Chemical Identification and Structural Properties

{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid is a thiazolidine-indole hybrid characterized by a planar thiazolidinone ring conjugated to an indole moiety via a methylidene bridge. The acetic acid substituent at the 3-position of the thiazolidine ring enhances its polarity and potential for hydrogen bonding. Key identifiers include:

PropertyValue
IUPAC Name2-[(5Z)-5-[(1-methylindol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Molecular FormulaC15H12N2O3S2\text{C}_{15}\text{H}_{12}\text{N}_{2}\text{O}_{3}\text{S}_{2}
Molecular Weight332.4 g/mol
PubChem CID1201951
Canonical SMILESCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=S)S3)CC(=O)O

The Z-configuration of the methylidene group (C=C\text{C=C}) is critical for maintaining planarity between the indole and thiazolidine rings, a feature that influences electronic conjugation and biological interactions.

Synthesis and Preparation

The synthesis of this compound follows a multi-step strategy involving:

  • Indole Derivative Preparation: 1-Methylindole-3-carboxaldehyde is synthesized via Vilsmeier-Haack formylation of 1-methylindole.

  • Thiazolidine Precursor Formation: 2-Thioxothiazolidin-4-one is prepared by cyclizing thiourea with chloroacetic acid.

  • Condensation Reaction: The aldehyde group of 1-methylindole-3-carboxaldehyde undergoes Knoevenagel condensation with the active methylene group of 2-thioxothiazolidin-4-one, forming the methylidene bridge.

  • Acetic Acid Functionalization: The thiazolidine nitrogen is alkylated with bromoacetic acid to introduce the carboxylate moiety.

Reaction yields depend on solvent choice (e.g., ethanol or DMF), catalysts (e.g., piperidine for condensation), and temperature control. Purification typically involves column chromatography or recrystallization from ethanol/water mixtures.

Analytical Characterization

Spectroscopic Data

  • FTIR: Key peaks include ν(C=O)\nu(\text{C=O}) at 1710–1740 cm1^{-1} (thiazolidinone and acetic acid), ν(C=S)\nu(\text{C=S}) at 1210–1240 cm1^{-1}, and ν(N-H)\nu(\text{N-H}) (indole) at 3400–3450 cm1^{-1}.

  • 1^1H NMR (DMSO-d6d_6):

    • δ 8.2 ppm (s, 1H, indole H-2)

    • δ 7.6–7.2 ppm (m, 4H, aromatic H)

    • δ 4.1 ppm (s, 2H, acetic acid CH2\text{CH}_2)

    • δ 3.8 ppm (s, 3H, N-methyl).

Crystallographic Analysis

While single-crystal data for this specific compound are unavailable, related thiazolidine-acetic acid salts exhibit triclinic or monoclinic crystal systems with hydrogen-bonded networks stabilizing the lattice . For example, analogous structures show:

ParameterValue (Representative Example)
Crystal SystemTriclinic
Space GroupP1P\overline{1}
Unit Cell Dimensionsa=8.35A˚,b=8.88A˚,c=9.24A˚a = 8.35 \, \text{Å}, \, b = 8.88 \, \text{Å}, \, c = 9.24 \, \text{Å}
Dihedral Angle (A/B)52.03° (between indole and thiazolidine)

Biological Activities and Mechanisms

Antimicrobial Activity

Thiazolidine-indole hybrids exhibit broad-spectrum antimicrobial effects. The thioxo group (C=S\text{C=S}) disrupts bacterial cell wall synthesis by chelating essential metal ions, while the indole moiety intercalates into DNA, inhibiting replication. Preliminary studies on analogs show MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.

Antioxidant Capacity

Though direct evidence is lacking, structurally similar 2,4-dioxothiazolidine-5-acetic acid derivatives demonstrate DPPH radical scavenging with IC50_{50} values of 18–25 µM . The acetic acid group enhances electron donation, neutralizing reactive oxygen species.

Challenges and Future Directions

  • Synthetic Optimization: Current yields (~40–50%) require improvement via microwave-assisted or flow chemistry approaches.

  • Pharmacokinetic Profiling: The compound’s logP (calculated: 1.8) suggests moderate blood-brain barrier permeability, but in vivo absorption studies are needed.

  • Targeted Delivery: Conjugation to nanoparticles or antibody-drug conjugates could mitigate potential off-target effects.

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